TAT Peptide vs. Oligoarginine (R8/R9): TAT Exhibits Superior Responsiveness to Endosomal Escape Enhancement
A common bottleneck for CPP-mediated delivery is endosomal entrapment, which limits cytosolic bioavailability. A study comparing the effect of auxiliary endosomolytic agents on TAT and oligoarginine conjugates found that the relative enhancement in biological activity was significantly higher for the TAT peptide [1]. This indicates that TAT-cargo conjugates are more 'rescued' from endosomes by common enhancement strategies, a critical factor when planning experiments that rely on endosomal disruption additives.
| Evidence Dimension | Enhancement of biological effect by endosomal escape facilitation |
|---|---|
| Target Compound Data | Significantly higher relative enhancement in activity upon chloroquine or lipid-domain addition |
| Comparator Or Baseline | Oligoarginine (lower relative enhancement) |
| Quantified Difference | Relative enhancement is significantly higher for Tat peptide compared to oligoarginine [1] |
| Conditions | HeLa cell luciferase antisense assay using peptide nucleic acid (PNA) conjugates |
Why This Matters
For intracellular delivery applications where endosomal escape is the primary barrier (e.g., delivery of antisense oligonucleotides, siRNAs), the higher responsiveness of TAT to escape enhancement translates to greater experimental flexibility and higher achievable bioactivity.
- [1] Koppelhus, U., Shiraishi, T., Zachar, V., Pankratova, S., & Nielsen, P. E. (2008). Improved cellular activity of antisense peptide nucleic acids by conjugation to a cationic peptide-lipid (CatLip) domain. Bioconjugate Chemistry, 19(8), 1526-1534. View Source
